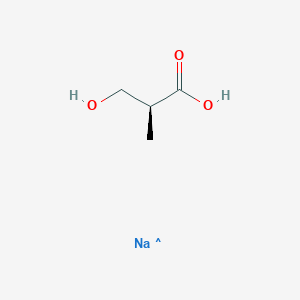

S-3-Hydroxyisobutyric acid sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

S-3-Hydroxyisobutyric acid sodium salt, also known as (S)-β-Hydroxy-isobutyric acid sodium salt, (S)-3-Hydroxy-2-methylpropionic acid sodium salt, or S-HIBA , is an organic acid and an intermediate in L-valine metabolism . It plays a crucial role in diagnosing very rare inherited metabolic diseases like 3-hydroxyisobutyric aciduria and methylmalonic semialdehyde .

Synthesis Analysis

This compound is an intermediate formed in the valine catabolism . It reacts with enzymes involved in branched-chain amino acid metabolism, such as 3-hydroxyisobutyrate dehydrogenase and 3-hydroxyisobutyryl-CoA hydrolase . It has been found to have increased concentrations in MS patient metabolic profiles .Molecular Structure Analysis

The molecular formula of this compound is C4H7NaO3 . Its molecular weight is 126.09 . The SMILES string representation of its structure is OCC@HC([O-])=O.[Na+] .Chemical Reactions Analysis

This compound is a reactant of enzymes involved in branched-chain amino acid metabolism, such as 3-hydroxyisobutyrate dehydrogenase (EC: 1.1.1.31) and 3-hydroxyisobutyryl-CoA hydrolase (EC: 3.1.2.4) .Applications De Recherche Scientifique

Metabolic Pathways and Biochemical Research

S-3-Hydroxyisobutyric acid sodium salt has been extensively studied in various metabolic pathways. For instance, Amster and Tanaka (1979) identified S(+)-3-hydroxyisobutyric acid from the urine of rats loaded with sodium isobutyrate, indicating its role in mammalian metabolism (Amster & Tanaka, 1979). In another study by the same authors (1980), they investigated the metabolism of (2S)[3,3,3-2H3]isobutyrate in rats, highlighting the stereospecific dehydrogenation of isobutyric acid leading to the formation of (S)(+)-3-hydroxyisobutyric acid (Amster & Tanaka, 1980).

Tracer Studies

Tracer studies have been conducted to understand the interconversion of R- and S-methylmalonic semialdehydes in humans. Manning and Pollitt (1985) used sodium [2H6]isobutyrate and [methyl-2H3]thymine to study the labeling patterns of urinary metabolites, shedding light on the flow from S- to R-methylmalonic semialdehyde (Manning & Pollitt, 1985).

Bioengineering and Sensor Development

In bioengineering, the compound has been utilized in sensor development. Ngamaroonchote and Karn-orachai (2022) reported a novel non-enzymatic 3-HB electrochemical sensor platform using manganese oxide nanoparticles and sodium nitroprusside electrolyte for the quantitative measurement of 3-HB (Ngamaroonchote & Karn-orachai, 2022).

Analytical Chemistry

In analytical chemistry, Koberda et al. (1992) demonstrated the use of α-hydroxyisobutyric acid in the capillary electrophoretic determination of alkali and alkaline-earth cations in various solutions, indicating its utility in analytical methodologies (Koberda et al., 1992).

Biocatalysis

S-3-Hydroxyisobutyric acid is also significant in biocatalysis. Česnik et al. (2019) discussed its role in the enzymatic synthesis of methacrylic acid, an important intermediate, showing its potential in biotechnological applications (Česnik et al., 2019).

Clinical Research

In clinical research, Loupatty et al. (2006) explored 3-Hydroxyisobutyric aciduria, a condition associated with a deficiency in 3-hydroxyisobutyrate dehydrogenase, revealing insights into the molecular basis of this rare disorder (Loupatty et al., 2006).

Mécanisme D'action

Target of Action

S-3-Hydroxyisobutyric acid sodium salt primarily targets enzymes involved in branched-chain amino acid metabolism . These enzymes include 3-hydroxyisobutyrate dehydrogenase (EC: 1.1.1.31) , 3-hydroxyacyl-CoA dehydrogenase (EC: 1.1.1.35) , and 3-hydroxyisobutyryl-CoA hydrolase (EC: 3.1.2.4) . These enzymes play a crucial role in the degradation of valine, leucine, and isoleucine .

Mode of Action

The compound acts as a reactant for the aforementioned enzymes . It participates in the enzymatic reactions, contributing to the degradation of branched-chain amino acids .

Biochemical Pathways

This compound is an intermediate in the metabolism of the branched-chain amino acid valine . It is involved in the degradation pathways of valine, leucine, and isoleucine . The compound’s action on these pathways can lead to changes in energy metabolism, particularly in conditions like obesity and type 2 diabetes .

Result of Action

The action of this compound can lead to changes in the concentrations of branched-chain amino acids and their metabolites . This can have significant effects at the molecular and cellular levels, particularly in relation to energy metabolism . For example, in conditions like obesity and type 2 diabetes, altered concentrations of this compound may reflect a chronic perturbation in energy metabolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, diet can impact the levels of branched-chain amino acids and their metabolites, potentially affecting the action of this compound . Additionally, factors such as the individual’s metabolic state and the presence of certain diseases (like diabetes) can also influence the compound’s action, efficacy, and stability .

Orientations Futures

S-3-Hydroxyisobutyric acid sodium salt may be used to study the distribution, characterization, and kinetics of enzymes involved in branched-chain amino acid metabolism . It has been shown to inhibit key enzymes of energy metabolism . Concentrations of 3-hydroxyisobutyrate, a specific intermediary metabolite in the degradation of the branched-chain amino acid valine, show a strong and stepwise increase in the circulation of people with prediabetes and type 2 diabetes . This could reflect a chronic perturbation in energy metabolism that underlies diet-induced pathogenic insulin resistance and type 2 diabetes .

Analyse Biochimique

Biochemical Properties

S-3-Hydroxyisobutyric acid sodium salt plays a significant role in biochemical reactions. It is a reactant of the enzymes involved in branched chain amino acid metabolism, specifically 3-hydroxyisobutyrate dehydrogenase and 3-hydroxyisobutyryl-CoA hydrolase . These interactions involve the compound binding to the active sites of these enzymes, facilitating the biochemical reactions they catalyze .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have increased concentrations in metabolic profiles of patients with multiple sclerosis (MS) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its binding to enzymes like 3-hydroxyisobutyrate dehydrogenase and 3-hydroxyisobutyryl-CoA hydrolase facilitates the catabolism of valine, a branched-chain amino acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is stable for at least 2 years after receipt when stored at +4°C

Metabolic Pathways

This compound is involved in the metabolic pathway of valine catabolism . It interacts with enzymes such as 3-hydroxyisobutyrate dehydrogenase and 3-hydroxyisobutyryl-CoA hydrolase . These interactions could potentially affect metabolic flux or metabolite levels.

Propriétés

InChI |

InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/t3-;/m0./s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPADQLSLFQCSE-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)O.[Na] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C(=O)O.[Na] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1893416-17-5 |

Source

|

| Record name | Propanoic acid, 3-hydroxy-2-methyl-, sodium salt (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1893416-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592245.png)

![N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592249.png)

![N-[6-(1,4-Pyrazin-2-yl)-3-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592272.png)

![N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592284.png)